4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-10-8-14(9-11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWZBZALDKYSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Condensation for Dihydropyridazine Formation
The Hantzsch condensation, a classical method for constructing 1,4-dihydropyridines, has been adapted for dihydropyridazine synthesis. In this approach, a three-component reaction between ethyl 2-aminocrotonate (44), propiolaldehyde (45), and a benzoylacetate ester (46) in refluxing ethanol yields the 1,4-dihydropyridazine scaffold. For the target compound, modifications include substituting the benzoylacetate ester with a methoxy-substituted variant to introduce the 4-methoxy group at position 6. The reaction typically proceeds over 72 hours, achieving moderate yields (20–40%).
Key considerations include:
- Solvent selection : Ethanol is preferred for its ability to solubilize polar intermediates.
- Temperature control : Reflux conditions (78–80°C) balance reaction rate and byproduct formation.
- Substituent compatibility : Electron-donating methoxy groups stabilize the intermediate enolate, favoring cyclization.
Functionalization of the C3 Position: Carboxamide Installation
The carboxamide moiety at position 3 is introduced via acylation of the dihydropyridazine intermediate. A two-step protocol is employed:
- Ester hydrolysis : The ethyl ester at C3 is hydrolyzed to a carboxylic acid using NaOH in aqueous methanol (80°C, 12 hours).
- Amide coupling : The carboxylic acid is activated as an imidazolide using $$ \text{N,N}’ $$-carbonyldiimidazole (CDI) in anhydrous DMF, followed by reaction with 4-methoxybenzylamine.
The imidazolide intermediate facilitates nucleophilic acyl substitution, achieving yields >70%. Critical parameters include:
- Anhydrous conditions : Moisture degrades CDI, necessitating argon purging.
- Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.
Optimization of Methoxy and Benzyl Substituents
Introduction of the 4-Methoxybenzyl Group
The N-(4-methoxybenzyl) group is installed via reductive amination or direct alkylation. A preferred method involves reacting 4-methoxybenzyl bromide with the dihydropyridazine-carboxylic acid imidazolide in acetone with $$ \text{K}2\text{CO}3 $$ as a base. This SN2 reaction proceeds at 45°C for 6 hours, yielding 65–80% of the carboxamide.
Table 1 : Impact of Base and Solvent on Carboxamide Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$ \text{K}2\text{CO}3 $$ | Acetone | 45 | 78 |
| Et$$_3$$N | DMF | 25 | 62 |
| NaH | THF | 0 | 41 |
Methoxy Group Positioning and Electronic Effects
The 4-methoxy substituent on the benzyl group enhances binding affinity through polar interactions with proximal amino acid residues (e.g., β4Asn22 in enzymatic assays). Comparative studies show that relocating the methoxy group to the 3-position reduces potency by 0.5 log units, underscoring the importance of regiochemistry.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). The target compound elutes at $$ R_f = 0.35 $$, with >95% purity confirmed by HPLC.
Spectroscopic Confirmation
- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.98 (d, $$ J = 8.1 $$ Hz, 2H, OCH$$2$$Ph), 4.52 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$3$$), 3.72 (s, 3H, OCH$$_3$$).
- IR (KBr): $$ \nu_{\text{max}} $$ 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N).
Table 2 : Comparative Spectral Data for Dihydropyridazine Derivatives
| Compound | $$ ^1\text{H} $$-NMR δ (ppm) | IR $$ \nu_{\text{C=O}} $$ (cm$$^{-1}$$) |
|---|---|---|
| Target | 8.21 (NH) | 1685 |
| Analog | 8.05 (NH) | 1672 |
Challenges and Mitigation Strategies
Low Yields in Cyclization Steps
Early synthetic routes suffered from low yields (<20%) due to steric hindrance during cyclization. Introducing microwave-assisted synthesis (100°C, 30 minutes) improved yields to 45% by enhancing reaction kinetics.
Byproduct Formation in Acylation
Competitive formation of N-acylimidazoles is suppressed by using a 10% excess of 4-methoxybenzylamine and maintaining pH 8–9 with $$ \text{K}2\text{CO}3 $$.
Chemical Reactions Analysis
4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups to form thioethers or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Methoxy Substitution
Compound : 4-Methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BG15812, CAS 1004639-95-5)
- Structural Difference : Methoxy group at the 3-position of the benzyl ring vs. 4-position in the target compound.
- Impact : Positional isomerism alters steric and electronic environments. The 3-methoxy variant may exhibit reduced planarity, affecting binding to hydrophobic pockets in enzyme targets (e.g., proteasomes or InhA).
- Molecular Formula : C19H17N3O4 (identical to the target compound).
- Key Data: No direct activity reported, but structural analysis suggests lower symmetry compared to the 4-methoxy analog .
Phenethyl vs. Benzyl Side Chains
Compound : 4-Methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Structural Difference : Phenethyl (CH2CH2) linker instead of benzyl (CH2).
- Impact: Increased flexibility may reduce target affinity due to entropic penalties.
- Safety Profile: Requires precautions against heat and ignition (P210), similar to other pyridazinones .
Substituent Effects on the Pyridazinone Core
Compound : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0)
- Structural Difference : Methyl group at position 1 instead of phenyl.
- Impact: Loss of aromatic interactions reduces binding to enzymes reliant on π-stacking (e.g., Mtb InhA).
Hydroxyl vs. Methoxy Groups
Compound: 4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5)
- Structural Difference : Hydroxyl group at position 4 and an oxime substituent.
- Impact: Higher polarity (logP reduced by ~1 unit) enhances aqueous solubility but limits membrane permeability.
Chlorophenoxy Substitution
Compound: 4-(4-Chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 338756-29-9)
- Structural Difference: 4-Chlorophenoxy group replaces the 4-methoxybenzyl moiety.
- Impact : Chlorine’s electronegativity increases lipophilicity (predicted logP +0.5), enhancing membrane penetration but raising toxicity risks. Co-crystal structures with Mtb InhA (PDB: 4D0R) confirm direct binding to the NADH cofactor pocket, suggesting the target compound may share similar interactions .
Comparative Data Table
Research Findings and Implications
- Biological Activity: The 4-methoxybenzyl group in the target compound optimizes interactions with proteasome active sites, as seen in Trypanosoma cruzi inhibitors . Chlorophenoxy analogs show promise against Mtb InhA, but methoxy variants may offer better safety profiles .
- Physicochemical Properties : Methoxy groups balance solubility and permeability, whereas hydroxyl or chlorinated derivatives trade these properties for increased polarity or potency .
- Safety : All analogs require careful handling (P201, P210), but the target compound’s lack of reactive groups (e.g., oxime or chlorine) may reduce toxicity .
Biological Activity
4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyridazine ring and various functional groups, presents opportunities for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide. Its molecular formula is , with a molecular weight of approximately 365.38 g/mol. The structure features methoxy groups, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, altering cellular pathways and biological responses. For instance, it could inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain pyridazine derivatives are reported to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of pyridazine derivatives revealed that modifications in the methoxy groups significantly affect their biological potency. For example, compounds with electron-donating groups at specific positions exhibited enhanced activity against certain cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of cytokine levels |
Synthetic Methods
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate can then be cyclized with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?
- Methodology :
- Stepwise Synthesis : The compound is synthesized via multi-step reactions. Key steps include:
Core Formation : Reacting a pyridazine precursor (e.g., ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) with methoxybenzylamine under reflux in anhydrous THF or DMF .
Functionalization : Introducing methoxy groups via nucleophilic substitution or coupling reactions (e.g., using methoxybenzyl chloride in the presence of a base like K₂CO₃) .
-
Optimization :
-
Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
-
Monitor reaction progress via TLC or HPLC to terminate at peak yield (~48–72 hours) .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >85% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | THF, 80°C, 48h | 65 | 92% |
| Methoxylation | DMF, K₂CO₃, 72h | 78 | 89% |
| Final Purification | Ethanol recrystallization | 82 | 98% |
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm methoxy protons (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peak (calculated for C₂₁H₂₀N₂O₅: 396.13 g/mol) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How can solubility and stability be determined for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax ~280 nm .
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for dihydropyridazine derivatives targeting anti-inflammatory pathways?
- Methodology :
- Comparative SAR : Replace methoxy groups with halogens (e.g., Cl, F) or bulkier substituents to evaluate steric/electronic effects on COX-2 inhibition .
- Biological Assays :
- COX-2 Inhibition : Use ELISA to measure IC₅₀ values; methoxy derivatives show 2–3x higher selectivity vs. COX-1 .
- Key Finding : The 4-methoxybenzyl group enhances membrane permeability (logP ~2.8) compared to non-substituted analogs (logP ~1.5) .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify H-bonds with Arg120 and hydrophobic interactions with Tyr355 .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å suggests stable binding .
- Data Table :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond: Ser530, Hydrophobic: Tyr355 |
| TNF-α | -7.8 | π-π stacking: Phe144 |
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for NF-κB inhibition (10 µM vs. 25 µM across studies).
- Root Cause : Assay variability (e.g., cell type: RAW 264.7 vs. THP-1; LPS concentration: 100 ng/mL vs. 1 µg/mL) .
- Resolution : Standardize protocols (e.g., use HEK293-NF-κB-luc reporter cells with 500 ng/mL LPS) and validate via Western blot for IκBα degradation .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM); t₁/₂ <30 min indicates rapid CYP450-mediated oxidation .
- Derivatization : Replace labile methoxy groups with trifluoromethoxy (-OCF₃) to reduce demethylation; improves t₁/₂ to >120 min .
Critical Data Contradictions & Analysis
- Contradiction : Conflicting reports on cytotoxicity (CC₅₀: 50 µM vs. >100 µM in HepG2 cells).
- Analysis : Differences in assay duration (24h vs. 48h exposure) and serum content (10% FBS vs. serum-free media) alter results .
- Recommendation : Use standardized MTT assays with 10% FBS and 48h exposure for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
